molecular formula C20H20N2O B5553505 N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide

N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide

Cat. No.: B5553505
M. Wt: 304.4 g/mol
InChI Key: IPCRAOBWNXMFKM-UHFFFAOYSA-N
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Description

N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide, commonly known as EMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMQ is a synthetic compound that belongs to the family of quinoline derivatives. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. In

Scientific Research Applications

Therapeutic Applications in Diseases

  • A novel anilidoquinoline derivative, closely related to N-(2-ethyl-3-methyl-4-quinolinyl)-2-phenylacetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, showing potential as a therapeutic agent in treating Japanese encephalitis. This compound led to a significant decrease in viral load and increased survival rates in infected mice, highlighting its therapeutic efficacy (Ghosh et al., 2008).
  • Another derivative was found to have significant antileishmanial activity, suggesting that such compounds could be developed into antileishmanial drugs. This specific derivative was more active than the standard antileishmanial drug sodium antimony gluconate (SAG) in reducing parasite load in both the spleen and liver at lower concentrations in hamster models (Sahu et al., 2002).

Structural Studies and Chemical Properties

  • Amide derivatives of quinoline, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have been studied for their spatial orientations on anion coordination. These studies provide insights into the structural aspects that influence the formation of channel-like structures through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).
  • Research on quinoline derivatives also explores the synthesis and pharmacological properties of various compounds. For instance, the synthesis of 2,6-dimethyl-3-aryl-4(1H)-quinolones under microwave irradiation demonstrates the efficiency of this method in producing high yields of target compounds in short reaction times (Liu Chang-chu, 2014).

Applications in Sensing and Material Science

  • Quinoline derivatives have been utilized in the design of chemosensors, with one study showcasing a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far lower than the World Health Organization guideline for Zn2+ in drinking water, indicating its potential for practical applications in biological and environmental monitoring (Park et al., 2015).

Properties

IUPAC Name

N-(2-ethyl-3-methylquinolin-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-17-14(2)20(16-11-7-8-12-18(16)21-17)22-19(23)13-15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCRAOBWNXMFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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